

# Preclinical Profile of GSK2190915: A Potent FLAP Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

## Introduction

GSK2190915 (PubChem CID: 71380142) is a potent and selective inhibitor of 5-lipoxygenase-activating protein (FLAP), a key enzyme in the biosynthesis of leukotrienes.[1][2][3] Leukotrienes are pro-inflammatory lipid mediators implicated in the pathophysiology of various inflammatory diseases, most notably asthma.[2][4] By targeting FLAP, GSK2190915 effectively blocks the production of both leukotriene B4 (LTB4) and the cysteinyl leukotrienes (cysLTs), offering a comprehensive approach to mitigating leukotriene-driven inflammation.[1][2] This technical guide provides a detailed overview of the preclinical data for GSK2190915, including its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile.

## Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway

GSK2190915 exerts its anti-inflammatory effects by binding to 5-lipoxygenase-activating protein (FLAP).[1][2] FLAP is an integral membrane protein that functions as a scaffold, bringing together cytosolic 5-lipoxygenase (5-LO) and its substrate, arachidonic acid, which is released from the nuclear membrane.[5][6] This co-localization is essential for the initiation of the leukotriene biosynthesis cascade.[5][6]







By inhibiting FLAP, GSK2190915 prevents the transfer of arachidonic acid to 5-LO, thereby blocking the first committed step in the 5-lipoxygenase pathway.[2][4] This leads to a profound and broad-spectrum reduction in the production of all downstream leukotrienes, including the potent chemoattractant LTB4 and the bronchoconstrictive and pro-inflammatory cysLTs (LTC4, LTD4, and LTE4).[1][2]







Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Pharmacodynamics, pharmacokinetics and safety of GSK2190915, a novel oral antiinflammatory 5-lipoxygenase-activating protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy, safety and tolerability of GSK2190915, a 5-lipoxygenase activating protein inhibitor, in adults and adolescents with persistent asthma: a randomised dose-ranging study
  PMC [pmc.ncbi.nlm.nih.gov]
- 3. abmole.com [abmole.com]
- 4. 5-Lipoxygenase Pathway, Dendritic Cells, and Adaptive Immunity PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leukotriene biosynthetic enzymes as therapeutic targets PMC [pmc.ncbi.nlm.nih.gov]
- 6. atsjournals.org [atsjournals.org]
- To cite this document: BenchChem. [Preclinical Profile of GSK2190915: A Potent FLAP Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15443843#preclinical-data-for-pubchem-71380142]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com